N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
Description
N-(6-Methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 6, linked via an amide bond to a piperidine ring bearing a tosyl (p-toluenesulfonyl) group. This structure is significant in medicinal chemistry due to the benzothiazole scaffold's known bioactivity, including antimicrobial and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-14-3-6-17(7-4-14)30(26,27)24-11-9-15(10-12-24)20(25)23-21-22-18-8-5-16(28-2)13-19(18)29-21/h3-8,13,15H,9-12H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWVYDOGXZGGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylpiperidine derivatives. One common method involves the reaction of 6-methoxy-2-aminobenzothiazole with tosyl chloride in the presence of a base such as triethylamine to form the tosylated intermediate. This intermediate is then reacted with piperidine-4-carboxamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclooxygenase (COX) inhibitors.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, it may induce apoptosis in cancer cells by activating the p53 pathway and altering the balance of key mitochondrial proteins such as Bcl-2 and Bax .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents on the benzothiazole ring, sulfonamide/amide groups, and ester/alkyl chains (Table 1).
Table 1: Structural and Physical Property Comparison
Key Observations :
- Electron-Withdrawing vs. Donor Groups: The nitro group in compound 19 increases melting point (154–155°C) compared to the amino derivative 20 (130–133°C), reflecting stronger intermolecular forces .
- Ester Chain Length : Ethyl esters (e.g., 5jr ) exhibit lower melting points than methyl analogs (e.g., 5ir ), likely due to reduced crystallinity .
- Stereochemical Purity : Malonate derivatives (e.g., 5ir , 5jr ) show moderate enantiomeric excess (80% ee), suggesting challenges in asymmetric synthesis .
Antimicrobial Activity :
- Triazole-benzothiazole hybrids (e.g., 10a, 10h, 10i ) show potent activity against bacterial/fungal strains, comparable to ciprofloxacin and miconazole. Electron-donating groups (e.g., OCH₃) enhance activity .
- Implications for Target Compound : The 6-methoxy group in the target compound may similarly improve bioactivity, though the tosylpiperidine moiety’s role requires further study.
Corrosion Inhibition :
- N-(6-Aminobenzo[d]thiazol-2-yl)benzamide exhibits corrosion inhibition via adsorption on metal surfaces, influenced by electron-rich substituents .
- Target Compound Relevance: The tosyl group’s electron-withdrawing nature might reduce adsorption efficiency compared to amino derivatives.
Crystallographic and Computational Studies
- SHELX Software : Widely used for small-molecule crystallography, SHELX programs could resolve the target compound’s stereochemistry and packing modes .
- Docking Studies : Salicylaldimine derivatives (e.g., 21 ) utilize benzothiazole cores for enzyme inhibition, suggesting computational modeling could predict the target compound’s binding affinity .
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C_{17}H_{18}N_{2}O_{3}S
- Molecular Weight : 342.4 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Studies suggest that compounds with similar structures exhibit:
- Antibacterial Activity : Effective against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : Notably, inhibition of acetylcholinesterase (AChE) and urease has been documented, which is crucial for potential therapeutic applications in treating neurodegenerative diseases and urinary tract infections respectively.
- Anticancer Properties : Similar derivatives have shown efficacy in inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Antibacterial Activity
The antibacterial properties of this compound were assessed through various assays. The compound demonstrated moderate to strong activity against specific strains, as summarized in the table below:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
Enzyme Inhibition
The inhibition potential against AChE and urease was evaluated, yielding promising results:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 1.13 ± 0.003 |
These values indicate a strong inhibitory effect compared to standard reference compounds.
Anticancer Activity
In vitro studies demonstrated that the compound could inhibit cancer cell proliferation effectively. The mechanism primarily involves:
- Tubulin Polymerization Inhibition : Similar compounds have shown the ability to bind to the colchicine site on tubulin, disrupting microtubule dynamics.
- Cell Cycle Arrest : Induction of G2/M phase arrest leading to apoptosis was observed in cancer cell lines.
Case Studies
- Study on Anticancer Efficacy : A study involving human prostate (PC-3) and melanoma (A375) xenograft models indicated that treatment with related compounds resulted in significant tumor growth inhibition without notable neurotoxicity.
- Enzyme Inhibition Research : Another investigation highlighted the effectiveness of related piperidine derivatives as urease inhibitors, suggesting their potential use in treating conditions like kidney stones.
Q & A
Q. What are the recommended synthetic routes for N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Core Formation : Construct the 6-methoxybenzo[d]thiazole moiety via condensation of 2-aminothiophenol derivatives with methoxy-substituted aromatic aldehydes under oxidative conditions (e.g., using iodine/DMSO) .
Piperidine-Tosyl Integration : React 1-tosylpiperidine-4-carboxylic acid with coupling agents (e.g., EDC/HOBT) to form the carboxamide bond with the benzo[d]thiazole amine group. Solvents like DMF or dichloromethane are used, followed by reflux at 60–80°C for 12–24 hours .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. HPLC analysis (C18 column, acetonitrile/water mobile phase) confirms purity, as demonstrated in studies reporting 98–99% purity for analogous compounds .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : 1H/13C NMR identifies structural features (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm). 2D NMR (COSY, HSQC) resolves complex coupling in the piperidine and thiazole rings .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ calculated for C21H22N3O4S2: 468.1054) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. For example, a retention time of 12.3 min under acetonitrile/water (70:30) conditions was reported for similar compounds .
Advanced Research Questions
Q. How to design experiments to investigate its mechanism of action in cancer cells?
Methodological Answer:
Target Identification : Use affinity chromatography or pull-down assays with biotinylated derivatives to isolate binding proteins from cell lysates (e.g., Colo205 or MCF7 cells) .
Functional Assays :
- Apoptosis : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC).
- Cell Cycle : Flow cytometry (propidium iodide staining) to assess G1/S arrest.
- Pathway Analysis : Western blotting for p53, Bcl-2, or cyclin-dependent kinases .
Structural Validation : Co-crystallization with purified targets (e.g., p53) or molecular docking (AutoDock Vina) to predict binding modes .
Q. How to address discrepancies in reported biological activities across studies?
Methodological Answer: Contradictions (e.g., varying IC50 values) may arise from:
- Cell Line Variability : Test across multiple lines (e.g., A549 vs. U937) with standardized protocols (fixed incubation time, serum concentration) .
- Assay Conditions : Control for pH, temperature, and solvent (DMSO concentration ≤0.1%). Replicate dose-response curves (3–5 replicates) to ensure reproducibility.
- Metabolic Stability : Perform liver microsome assays to assess compound degradation differences between studies .
- Follow-Up : Use orthogonal assays (e.g., ATP-based viability vs. apoptosis-specific markers) to confirm activity .
Q. What computational approaches predict target interactions and optimize potency?
Methodological Answer:
Molecular Docking : Use Schrödinger Suite or MOE to model interactions with hypothesized targets (e.g., kinase domains or DNA). Prioritize residues with high binding energy (ΔG < −8 kcal/mol) .
QSAR Modeling : Train models on analogues (e.g., substituent effects at the tosyl group) to predict IC50 values. Descriptors include logP, polar surface area, and H-bond donors .
MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
Q. How to evaluate pharmacokinetic properties for in vivo translation?
Methodological Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid. For low solubility (<50 µM), formulate with cyclodextrins or liposomes .
- Permeability : Caco-2 monolayer assay; Papp >1 × 10⁻6 cm/s indicates good absorption.
- Metabolic Stability : Incubate with human liver microsomes; t1/2 >30 min suggests suitability for oral dosing .
- Toxicology : Zebrafish embryo assays (LC50 >100 µM) or murine models for acute toxicity (OECD 423 guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
